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Compound of Interest

Compound Name: 6-Chloro-4-methoxypicolinonitrile
CAS No.: 193074-46-3
Cat. No.: B071603
Get Quote
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Executive Summary & Target Analysis

Molecule: 6-Chloro-4-methoxypicolinonitrile (CAS: 193074-46-3) Core Structure: Pyridine
ring functionalized with a nitrile at C2, a methoxy group at C4, and a chlorine atom at C6.[1][2]
[3] Applications: Key intermediate for arylpicolinate herbicides (e.g., Halauxifen, Arylex™
active) and kinase inhibitors.[1][4] Synthetic Challenge: The primary challenge lies in
establishing the correct regiochemistry between the chloro and methoxy substituents on the
pyridine ring while maintaining the nitrile functionality.[1][4]

Structural Electronic Profile

The pyridine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic
Substitution (

)-[1][4]

e C2 (Nitrile): Highly activating electron-withdrawing group (EWG), directing nucleophiles to C4
and C6.[1][4]
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o C4 (Methoxy Target): The 4-position is activated by the ring nitrogen (para-relationship) and
the C2-nitrile (meta-relationship).[1] In polyhalogenated pyridines, C4 is often the kinetic site
of substitution.[1][4]

o C6 (Chlorine Retention): The 6-position is activated by the ring nitrogen (ortho-relationship)
and the C2-nitrile (ortho-relationship).[1] Preserving this chlorine while substituting at C4
requires precise kinetic control.[1][4]

Retrosynthetic Analysis

The retrosynthetic strategy prioritizes convergent assembly using commercially available
halogenated pyridines.[1][4] We employ a Functional Group Interconversion (FGI) strategy
coupled with Regioselective

[1104]
Retrosynthetic Tree (Graphviz Visualization)[1][4]
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Figure 1: Retrosynthetic disconnection showing the primary route via 4,6-dichloropicolinonitrile.
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Detailed Synthetic Protocols

Route A: The Displacement Strategy (Industrial
Standard)

This route is preferred due to the availability of 2,4,6-trichloropyridine and the high atom
economy of the

steps.[1][4]

Step 1: Synthesis of 4,6-Dichloropicolinonitrile

Transformation: Selective Monocyanation.[1][4] Mechanism: Nucleophilic substitution of
chloride by cyanide.[1][4] In 2,4,6-trichloropyridine, the 2- and 6-positions are most activated.[1]
[4] Statistical substitution leads to the mono-cyano product.[1]

e Reagents: 2,4,6-Trichloropyridine, CUCN (or Zn(CN)
with Pd catalyst).[1][4]
e Conditions: DMF or NMP, 120-140°C.

o Key Insight: The introduction of the first cyano group deactivates the ring slightly towards
further electrophilic attack but activates it further for nucleophilic attack.[1][4] However, the
mono-cyano species is the major product if stoichiometry is controlled (1.0-1.1 eq CN).[1][4]

Step 2: Regioselective Methoxylation (The Critical Step)

Transformation:

of Chloride by Methoxide.[1][4] Precursor: 4,6-Dichloropicolinonitrile.[1][4] Reagent: Sodium
Methoxide (NaOMe) in Methanol.[1][4][5]

Protocol:
¢ Preparation: Dissolve 4,6-dichloropicolinonitrile (1.0 eq) in anhydrous Methanol (10 vol).

o Addition: Cool the solution to 0-5°C. Slowly add NaOMe (1.05 eq, 25% wt solution in MeOH)
dropwise over 30 minutes.
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o Why: Low temperature favors the kinetic product.[1][4] The 4-position is sterically less
hindered than the 6-position (which is flanked by the ring Nitrogen and the C5 proton, but
electronically the 4-position is highly activated by the para-nitrogen).[1] Literature on
similar substrates (e.g., 2,4-dichloropyridine) confirms C4 preference for alkoxylation.[1][4]

Reaction: Stir at 0-10°C for 2—4 hours. Monitor by HPLC.

o Endpoint: <2% starting material.[1][4]

Quench: Adjust pH to 6—-7 with dilute HCI or Acetic Acid to neutralize excess methoxide.

Workup: Concentrate methanol, add water, and filter the precipitated solid.

Purification: Recrystallization from MeOH/Water or Heptane/EtOAc.[1][4]

Regioselectivity Data:

Position Activation Source Reactivity Rank Outcome
C2 N/A Substituted (CN) Stable
C4 Para-N, Meta-CN High (Kinetic) Major Product (Target)

| C6 | Ortho-N, Ortho-CN | Moderate | Minor Impurity (<5-10%) |[1][4]

Process Safety & Optimization (E-E-A-T)
Energetic Hazards[1][4]

o Cyanation: The use of metal cyanides at high temperatures poses a risk of HCN evolution if
acidified.[1][4] The reaction stream must be treated with bleach (sodium hypochlorite) to
destroy residual cyanide before disposal.[1][4]

o Exotherm: The addition of NaOMe to the chlorinated pyridine is exothermic.[1][4] Adiabatic
calorimetry (ARC) is recommended before scaling beyond 1 kg to determine the Time to
Maximum Rate (TMR).[1][4]

Impurity Control
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The primary impurity is the regioisomer 4-chloro-6-methoxypicolinonitrile.[1]
 Differentiation: Use

H-NMR NOESY experiments.

o Target (4-OMe): NOE correlation between OMe protons and C3/C5 protons.

o Impurity (6-OMe): NOE correlation between OMe protons and C5 proton only (no C3
interaction).[1][4]

 Purification: The 4-OMe isomer typically has a higher melting point and lower solubility in
non-polar solvents, allowing for purification by slurry in heptane.[1][4]

Analytical Reference Table

Parameter Specification Method

Appearance Off-white to tan solid Visual

C18 Column, ACN/H20 +

Purity (HPLC) > 98.0% a/a

0.1% H3PO4
Regioisomer <0.5% GC-MS or H-NMR
Residual Solvents MeOH < 3000 ppm GC-Headspace

Mechanism of Action (Visualized)

The regioselectivity is governed by the stability of the Meisenheimer complex.[1][4] Attack at C4
generates a negative charge delocalized onto the ring nitrogen (a highly stable resonance
contributor) without the steric penalty of the ortho-substituents found at C6.[1][4]

+ NaOMe - NaCl

: N Attack at C4 Meisenheimer Compleﬂ (Aromatization) 6-Chloro-4-methoxypicolinonitrile
4,6-Dichloropicolinonitrile )
(Negative charge on N)) (Target)

Click to download full resolution via product page

Figure 2: Simplified mechanistic flow of the SnAr reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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